Product packaging for Rh(H2O)4ATP(Cat. No.:CAS No. 117405-91-1)

Rh(H2O)4ATP

Cat. No.: B038576
CAS No.: 117405-91-1
M. Wt: 679.12 g/mol
InChI Key: CGQMMOVZOZHALB-UHFFFAOYSA-K
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Description

Rh(H2O)4ATP is a sophisticated organometallic complex where a ruthenium ion, coordinated by four water ligands, is chelated by adenosine triphosphate (ATP). This unique structure creates a potent reagent that merges the critical biological role of ATP with the versatile redox and catalytic properties of ruthenium. Its primary research value lies in the field of bioinorganic chemistry and catalysis, where it serves as a precursor or catalyst for developing novel synthetic methodologies. The complex is particularly valuable for studying phosphate transfer reactions, modeling metalloenzyme active sites, and exploring new pathways in green chemistry due to the aqueous stability conferred by the aqua ligands. Furthermore, its potential application in energy research, such as in the development of bio-inspired fuel cells or photocatalytic systems, is a significant area of interest. The mechanism of action often involves the ruthenium center undergoing reversible redox changes (e.g., between Ru(II) and Ru(III) states), which can modulate the electronic properties of the ATP ligand and facilitate electron-transfer processes. This makes this compound an essential tool for researchers investigating the interface of inorganic chemistry and biology, enabling studies on nucleotide-metal interactions, advanced catalytic cycles, and the design of functional biomimetic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N5O17P3Rh B038576 Rh(H2O)4ATP CAS No. 117405-91-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.4H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H2;/q;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQMMOVZOZHALB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O17P3Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117405-91-1
Record name Bidentate tetraaquarhodium adenosine 5'-triphosphate complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Coordination Environment and Structural Elucidation of Rh H2o 4atp

Detailed Analysis of Rhodium-Adenosine Triphosphate Coordination Modes

The interaction between the rhodium center and the ATP molecule is crucial for the complex's properties and biological activity.

In Rh(H2O)4ATP, the adenosine (B11128) triphosphate (ATP) molecule coordinates to the rhodium ion in a bidentate fashion. ontosight.airesearchgate.net This specific binding mode involves two of ATP's phosphate (B84403) groups, leaving the remaining coordination sites occupied by water molecules. ontosight.ai The bidentate coordination of ATP to the rhodium center in this compound makes it a subject of study for its substrate activities and binding affinities towards various enzymes, such as kinases. nih.gov

In contrast to the bidentate coordination observed in this compound, other rhodium-ATP complexes can exhibit tridentate coordination geometries. ontosight.aiacs.orgontosight.ai An example is Rh(H2O)3ATP, where the rhodium ion is coordinated to the ATP molecule in a tridentate manner, specifically involving the alpha (α), beta (β), and gamma (γ) phosphate groups of ATP, along with three water molecules. ontosight.ai The different coordination modes (bidentate vs. tridentate) result in distinct stereoisomers, which can show varying substrate specificities towards enzymes. For instance, hexokinase and adenylate kinase have shown specificity for the delta beta,gamma-bidentate this compound isomer, while creatine (B1669601) kinase was specific for the delta beta-P, exo alpha-P alpha,beta,gamma-tridentate Rh(H2O)3ATP isomer. nih.gov

For the bidentate coordination in this compound, the rhodium ion specifically binds through the beta (β) and gamma (γ) phosphate groups of the adenosine triphosphate molecule. ontosight.airesearchgate.net ATP itself consists of an adenine (B156593) base, a ribose sugar, and three phosphate groups labeled alpha (α), beta (β), and gamma (γ) from closest to furthest from the ribose sugar. wikipedia.orgechemi.com The high-energy phosphate bonds connecting these groups, particularly between the beta and gamma phosphates, are critical for ATP's energy-carrying function. echemi.comlibretexts.org The coordination of these specific phosphate groups to the rhodium center in this compound influences the complex's chemical and biological properties. ontosight.ai

Spectroscopic and Crystallographic Approaches to Structural Determination

The structure of this compound and related complexes is elucidated using various advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of Rh-ATP complexes. Different NMR active nuclei, such as 1H, 13C, 31P, and 15N, can be utilized to analyze metabolites and complex structures. nih.govnih.gov

1H NMR: Provides information about the proton environment within the complex. It is widely used due to the high sensitivity and ubiquitous presence of 1H in metabolites. nih.gov

13C NMR: Offers insights into the carbon framework. nih.gov

31P NMR: Is particularly useful for analyzing phosphate-containing molecules like ATP, as it directly probes the phosphorus atoms involved in coordination. nih.govnih.gov 31P NMR analysis of product complexes has been used to confirm that alpha-P phosphoryl ligand exchange did not precede or follow catalysis in enzyme reactions involving this compound. nih.gov

1H–15N HMBC (Heteronuclear Multiple-Bond Correlation) NMR: This 2D NMR technique correlates the chemical shifts of 1H and 15N nuclei that are separated by two or more chemical bonds. nih.govresearchgate.netipb.pt While 15N has low natural abundance, HMBC experiments, along with other heteronuclear techniques like HSQC, are effective in reducing experimental time and providing correlations between nuclei, aiding in the assignment of signals, including those from quaternary and carbonyl carbons not typically seen in HSQC. nih.govnih.gov These techniques are crucial for detailed structural elucidation, especially for complex biomolecules where traditional 1D NMR might be insufficient. ipb.pt

The comprehensive use of these NMR techniques, often in conjunction with crystallographic data, allows for a thorough understanding of the coordination environment, stereochemistry, and dynamic behavior of this compound in solution. researchgate.net

Data Tables

While specific quantitative data (e.g., chemical shifts, bond lengths) for this compound were not extensively detailed in the provided search results to create interactive tables, the text indicates that such data are obtained through NMR and crystallographic studies. For illustrative purposes, a hypothetical table structure for NMR data is provided below, assuming such data were available.

Hypothetical NMR Chemical Shift Data for this compound

NucleusChemical Shift (ppm)Assignment (Example)
1H5.2 (H2O)Coordinated Water
8.3 (H8)Adenine H8
13C74.5 (C1')Ribose C1'
152.0 (C6)Adenine C6
31P-10.5 (β-P)Beta Phosphate
-5.2 (γ-P)Gamma Phosphate

Ultraviolet-Visible (UV-Vis) Difference Spectroscopy for Complex Formation

UV-Vis spectroscopy is a powerful analytical technique used to study the absorption of ultraviolet and visible light by molecules, providing insights into their electronic structure and is widely applied for compound identification and quantification ijprajournal.com. Difference spectroscopy in UV-Vis involves measuring the difference in absorbance between a sample and a reference under varying conditions to highlight subtle spectral changes, which is particularly useful for characterizing changes in protein structure and complex formation ijprajournal.com.

In the context of rhodium-ATP complex formation, UV-Vis difference spectroscopy can reveal the interaction between the metal center and the ATP molecule. Changes in the UV-Vis spectrum, such as shifts in absorbance peaks (red shifts) or changes in intensity, indicate the formation of a complex and alterations in the electronic environment of the chromophores involved ijprajournal.com. For instance, studies on the interaction of binuclear rhodium(II) complexes, such as Rh2(OAc)2(phen)2(H2O)22, with ATP have utilized UV-Vis difference spectroscopy to investigate the binding researchgate.net. These studies can suggest the nature of the interaction, for example, whether ATP interacts via stacking with coordinated phenanthroline ligands or through its phosphate residues researchgate.net.

X-ray Crystallographic Studies of Related Rhodium Complexes

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional structure of chemical compounds, including metal complexes nih.govnih.gov. While a direct crystal structure for this compound was not found in the provided search results, X-ray crystallographic studies of related rhodium complexes provide valuable insights into typical coordination environments and structural motifs.

Rhodium complexes often exhibit octahedral coordination geometry, especially in the Rh(III) oxidation state, known for its kinetic inertness researchgate.netrsc.orgresearchgate.net. For example, dirhodium(II) complexes frequently feature a "paddlewheel" core with two Rh centers, each in an octahedral coordination environment, connected through a metal-metal bond and four bridging ligands researchgate.net. The axial positions in such complexes are typically occupied by weakly ligated solvent molecules, such as water, which can be replaced by incoming reagents researchgate.net.

Studies have determined the X-ray structure of complexes like [Rh2Cl2(OAc)2(bpy)2]·3H2O, showing a distorted octahedral coordination around the Rh atom with bridging carboxylato ligands and 2,2-bipyridine in equatorial positions, and chloride and the rhodium atom in axial positions researchgate.net. Another example is the crystal structure of Rh(phen)(tpy)Cl2, which also provides detailed structural information for rhodium(III) complexes researchgate.net. These crystallographic analyses confirm the expected geometries and bond lengths within rhodium coordination compounds.

The ability of X-ray crystallography to determine precise bond lengths and angles is crucial for understanding the coordination environment of the rhodium center and how ATP, with its various potential donor atoms (nitrogen atoms of the adenine base, oxygen atoms of the ribose, and phosphate groups), might bind to it.

Isomeric Considerations and Structural Diversity within this compound Systems

The term "isomeric considerations" refers to the existence of different compounds with the same chemical formula but different arrangements of atoms. For a complex like this compound, isomerism can arise from various factors, including the coordination mode of the ATP ligand and the spatial arrangement of the ligands around the rhodium center.

ATP is a complex ligand with multiple potential binding sites: the N1, N3, N7, and N9 atoms of the adenine purine (B94841) ring, the oxygen atoms of the ribose sugar, and the phosphate groups (alpha, beta, and gamma phosphates) nih.gov. The specific rhodium oxidation state (e.g., Rh(III) is kinetically inert and stable researchgate.netrsc.org) and the nature of the metal-ligand interactions dictate which of these sites are involved in coordination.

The structural diversity within this compound systems would depend on the flexibility of the ATP ligand and the coordination preferences of the rhodium ion. While specific isomeric forms of this compound are not detailed in the search results, the general principles of coordination chemistry suggest that multiple isomers are plausible, each with distinct structural features and potentially different chemical properties. The precise determination of these isomeric forms would typically require advanced spectroscopic techniques (such as NMR, if the complex is diamagnetic, or detailed UV-Vis analysis) and, ideally, X-ray crystallography of isolated isomers.

Ligand Interactions and Recognition in Rh H2o 4atp Systems

Interaction of ATP with Mononuclear and Binuclear Rhodium Centers

Rhodium complexes exhibit diverse coordination numbers and predictable three-dimensional structures, with their chemistry predominantly centered on the +1 and +3 oxidation states rsc.orgbritannica.com. Rhodium(III) complexes, such as those forming the basis of Rh(H2O)4ATP, are generally coordinatively saturated and kinetically inert, meaning they tend to resist ligand exchange rsc.orgsci-hub.se. This inertness suggests a structural role for Rh(III) complexes in biological contexts, potentially acting as inhibitors rsc.org.

In mononuclear this compound, the rhodium ion is at the center, coordinating with ATP and four water molecules ontosight.ai. The ATP molecule typically coordinates in a bidentate fashion via its beta and gamma phosphate (B84403) groups ontosight.ai. This specific coordination mode offers insights into how metal ions interact with biologically important molecules like ATP, which is crucial for cellular energy processes ontosight.aiontosight.ai.

Role of Adenine (B156593) Moiety in Rh-ATP Complex Formation, Including Stacking Interactions

General principles of ATP-binding in biological systems further illuminate the importance of the adenine moiety. Protein-adenine interactions are predominantly characterized by hydrogen bonds, π-π stacking interactions between the adenine base and aromatic residues (phenylalanine, tyrosine, and tryptophan), and cation-π interactions involving positively charged side-chains of lysine (B10760008) or arginine canada.ca. On average, each adenine-protein interaction involves approximately 2.7 hydrogen bonds, 1 π-π stacking interaction, and 0.8 cation-π interactions canada.ca. These non-covalent forces contribute to the cooperative self-assembly phenomena and can significantly enhance the selectivity and sensitivity of interactions mdpi.com.

Influence of Solution pH on ATP-Rhodium Binding and Protonation States

The solution pH significantly influences the protonation states of ATP and, consequently, its binding characteristics with metal ions like rhodium. ATP possesses multiple ionizable groups, primarily its phosphate moieties and the adenine base, whose protonation states are highly dependent on the ambient pH researchgate.net.

At physiological pH (around 7), ATP is predominantly found in its highly deprotonated form, ATP4-. As the pH decreases, protonation occurs. For instance, in the pH range of 4 to 6, the HATP3- species is largely prevalent, while at pH 2, the diprotonated form, H2ATP2-, predominates researchgate.net. The pKa of the γ-phosphate of ATP is approximately 6.5 researchgate.net.

Ligand Exchange Processes and Kinetics of Rhodium(III) Complexes in Biological Contexts

Rhodium(III) complexes are generally characterized by their kinetic inertness, meaning they undergo ligand exchange processes relatively slowly rsc.orgsci-hub.se. This inertness is a significant property in biological contexts, as it can allow Rh(III) complexes to maintain their structural integrity and potentially act as stable inhibitors or structural probes rsc.org.

Despite their inherent inertness, the reactivity of Rh(III) complexes towards biological targets can be enhanced through the incorporation of appropriate ligands sci-hub.se. Ligand substitution kinetics are fundamental to understanding the reactivity and stability of metal complexes. These processes are crucial in various applications, including catalysis and medicinal chemistry, where the ability to manipulate ligand exchange dynamics can lead to improved efficacy or reduced side effects of metal-based drugs solubilityofthings.commdpi.com.

For instance, studies on rhodium complexes used in hydroformylation reactions demonstrate that the nature of ligands can influence both the rate of substitution and product selectivity solubilityofthings.com. In a biological context, while Rh(III) complexes are often considered structurally stable, Rh(II) complexes are known for their more facile ligand exchange processes, which play an essential role in their biological function rsc.org. For some Rh(III) dihalido complexes, NMR studies have indicated stability in aqueous solution with no reported ligand exchange over a 96-hour period, further emphasizing their kinetic inertness researchgate.net. This stability is a key factor when considering this compound as a potential agent in biological systems, as it suggests a prolonged interaction with its target without rapid decomposition or alteration.

Investigations into Non-Covalent Interactions within Rh-ATP Adducts

Investigations into non-covalent interactions within Rh-ATP adducts are crucial for a comprehensive understanding of their stability, recognition, and biological function. Non-covalent interactions, including hydrogen bonds, ionic bonds, hydrophobic interactions, Van der Waals forces, and π-π interactions, are fundamental to the structural organization of biomolecules and are key drivers of molecular recognition processes nih.gov.

In the context of Rh-ATP systems, particularly for binuclear rhodium(II) complexes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis difference spectroscopy have been employed to elucidate these interactions. For example, it has been shown that ATP interacts with Rh2(OAc)2(phen)2(H2O)22 through stacking with the phenanthroline ligands coordinated to rhodium researchgate.net. This indicates that the adenine base of ATP engages in π-π stacking interactions with the aromatic ligands of the rhodium complex.

Mechanistic Investigations of Rh H2o 4atp Reactivity

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation for Rhodium Complexes

Transition State Analysis and Energy Profiles

The most direct information regarding the reactivity of Rh(H2O)4ATP points to its role as a substrate in enzymatic processes. Specifically, an exchange-inert this compound complex has been observed to exhibit one-turnover substrate activity with yeast phosphoglycerate kinase researchgate.net. This indicates that the complex can participate in a phosphoryl group transfer reaction, where the ATP moiety, coordinated to rhodium, acts as a donor or acceptor in a single catalytic cycle of the enzyme before being consumed or becoming inactive.

Assessment of Electronic Effects on Reaction Selectivity and Rate

The phrase "exchange-inert" used to describe this compound researchgate.net provides an important insight into its electronic properties and their influence on its reactivity. Exchange inertness implies a high kinetic stability of the ligands (water and ATP) coordinated to the rhodium center. This stability is typically a consequence of strong metal-ligand bonds and a high activation barrier for ligand dissociation or association. For rhodium(III) complexes, which often adopt an octahedral (d6) geometry, ligand exchange can be slow due to the electronic configuration and crystal field stabilization energy.

In the context of its one-turnover substrate activity with yeast phosphoglycerate kinase, the electronic environment around the rhodium center and the ATP ligand would influence the efficiency and potentially the selectivity of the phosphoryl group transfer. The rhodium's coordination to ATP, and its "exchange-inert" nature, suggests that it might stabilize the ATP in a particular conformation or electronic state that facilitates its interaction with the enzyme's active site for phosphoryl transfer. The electronic effects would dictate how readily the phosphate (B84403) groups of the ATP moiety are activated for transfer or how the complex binds to the enzyme. For instance, the electronic influence of the rhodium center could affect the pKa of the phosphate groups or the electrophilicity/nucleophilicity of the oxygen atoms involved in the phosphoryl transfer, thereby impacting the reaction rate.

Catalytic Applications and Enzyme Modulation by Rh H2o 4atp

Role of Metal Ions in Enzyme Active Sites and Catalytic Cycles

Modulation of Enzyme Activity through Metal-ATP Interactions

The interaction of metal ions with ATP is a cornerstone of biological regulation, profoundly influencing the activity of enzymes. In living systems, ATP predominantly exists as a complex with magnesium (Mg²⁺), which is vital for its interactions with various proteins. wikipedia.org The binding of divalent cations like Mg²⁺ and manganese (Mn²⁺) to ATP's phosphate (B84403) groups is well-studied, with stability constants indicating strong affinities. nsf.gov These metal ions are critical for the proper functioning of ATP-dependent enzymes, with nearly half of all enzymes requiring metals in their active sites for catalysis. nsf.gov

Rh(H2O)4ATP has been investigated for its specific effects on enzyme activity. Notably, the exchange-inert this compound complex exhibits a "one-turnover substrate activity" with yeast phosphoglycerate kinase (PGK). nih.gov In this reaction, the phosphoryl group transfer between ATP and 3-phosphoglycerate (B1209933) occurs within the coordination sphere of the rhodium ion. nih.gov Due to the slow ligand exchange rates characteristic of Rh(III) complexes, the reaction product, 1,3-diphosphoglycerate (1,3-dPGA), remains coordinated to the metal ion. nih.gov This persistent coordination leads to the inactivation of the enzyme, suggesting that the metal ion may also coordinate to a protein side chain. nih.gov These findings imply that the metal ion in this compound not only acts as an electron sink to activate the electrophile but also facilitates the optimal alignment of both substrates for phosphoryl transfer, potentially initiating conformational changes, such as the proposed hinge-bending motion of yeast phosphoglycerate kinase, to form a "closed" active site. nih.gov

Further studies have shown that Rh(H2O)nATP can inactivate Na+/K+-ATPase by binding to its high-affinity ATP site. nih.gov The inactivation rate constant for Rh(H2O)nATP was observed to be 2.11 x 10⁻³ min⁻¹ with an apparent dissociation constant of 1.8 µM. nih.gov This inactivation was accelerated in the presence of Na⁺ or Mg²⁺, while potassium (K⁺) increased the dissociation constant without altering the inactivation rate. nih.gov High concentrations of Na⁺ were also capable of reactivating the enzyme previously inactivated by Rh(H2O)nATP. nih.gov For comparison, the inactivation by Cr(H2O)4ATP was significantly faster (29-fold) than by Cr(NH3)4ATP, suggesting the importance of water ligands in the inactivation process, although hydrogen bonding between water ligands and enzyme active-site residues might not be the primary factor. nih.gov

The following table summarizes key findings on enzyme inactivation by metal-ATP complexes:

ComplexEnzyme TargetDissociation Constant (µM)Inactivation Rate Constant (min⁻¹)Notes
EnzymeActivity (relative to control)
------
HexokinaseActivated by ATP
GlycerokinaseActivated by ATP
Pyruvate KinaseActivated by ATP
Creatine (B1669601) KinaseActivated by ATP
Adenylate KinaseActivated by ATP
Fructose-6-phosphate kinaseNot significantly affected
Arginine kinaseNot significantly affected
Acetate (B1210297) kinaseNot significantly affected

General Principles of Rhodium-Catalyzed Organic Transformations Relevant to Bioinorganic Systems

Rhodium complexes have garnered considerable attention in the realm of catalysis, extending their utility beyond traditional organic synthesis into areas like drug discovery and bioinorganic chemistry. researchgate.netnih.gov Their diverse applications stem from rhodium's ability to facilitate a wide array of organic transformations with high selectivity. researchgate.net In bioinorganic systems, rhodium compounds function as scaffolds for enzyme inhibitors, modulators of protein-protein interactions, and even as agents influencing protein aggregation. researchgate.net

Rhodium(III) complexes, in particular, are kinetically inert, meaning they undergo ligand exchange slowly. sci-hub.se However, their reactivity towards biological targets can be significantly enhanced through the incorporation of appropriate ligands. sci-hub.se This "tune-ability" of rhodium complexes allows for the precise design of compounds that can interact with specific biomolecular targets, either by inhibiting their function or by modulating protein-protein interactions. sci-hub.se For instance, certain rhodium(III) complexes have demonstrated potent anticancer activity by triggering apoptosis through mitochondrial dysfunction. nih.govrsc.orgnih.gov

Homogeneous Catalysis and Ligand Design Principles in Rhodium Chemistry

Homogeneous catalysis, a field where rhodium complexes excel, involves catalytic reactions where the catalyst and reactants are in the same phase, typically a solution. A key advantage of homogeneous catalysts is that every single catalytic entity can act as an active site, contributing to their intrinsic high activity and selectivity compared to traditional heterogeneous catalysts. eolss.net Rhodium's versatility as a homogeneous catalyst is evident in its ability to catalyze numerous synthetic transformations, including hydrogenation, C-H activation, allylic substitution, and various cycloaddition and cycloisomerization reactions. researchgate.netrsc.org

Ligand design is paramount in rhodium chemistry, especially when aiming for specific catalytic outcomes or biological activities. The judicious choice and modification of ligands can dramatically influence the catalyst's selectivity, activity, and stability. nih.govresearchgate.net For example, in the context of enzyme inhibition, even slight structural modifications to ancillary ligands around a metal center can lead to substantial differences in the selectivity of inhibition towards different members of an enzyme family. rsc.org This precision in ligand design allows for the development of highly specific inhibitors that can discriminate between closely related enzymes, a challenge often faced with organic inhibitors due to the highly conserved nature of ATP binding sites. rsc.org

Chiral cyclopentadienyl (B1206354) (Cp) rhodium(III) complexes are powerful examples of how sophisticated ligand design can enable asymmetric C-H activation. researchgate.net While their synthesis can be challenging, the unrestricted chemical space for Cp ligand design, coupled with structural simplicity, makes them promising for enantioselective catalysis. researchgate.net In protein adducts formed with rhodium compounds, the rhodium centers show a preferential binding to the side chains of specific amino acid residues, including histidine (His), aspartate (Asp), asparagine (Asn), lysine (B10760008) (Lys), and the C-terminal carboxylate. researchgate.net This understanding of binding preferences is crucial for the rational design of rhodium-based artificial metalloenzymes and other biohybrids. researchgate.net The ability to tailor the organic ligands around the rhodium center allows for the fine-tuning of its interactions with biological macromolecules, leading to desirable biological activities and potential therapeutic applications. nih.gov

Theoretical and Computational Approaches to Rh H2o 4atp

Application of Density Functional Theory (DFT) for Structural and Electronic Properties of Rh(H2O)4ATP

Density Functional Theory (DFT) is a quantum mechanical method widely employed to study the electronic structure of atoms, molecules, and condensed phases. For transition metal complexes, DFT is particularly valuable due to its ability to accurately describe electron correlation effects, which are crucial for understanding bonding and reactivity. DFT calculations can provide detailed information about the ground state properties of this compound, including its geometric arrangement and electronic characteristics researchgate.netresearchgate.netacs.orgnih.govrsc.org.

DFT calculations enable the determination of the most stable geometric configuration of this compound by optimizing its molecular structure. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Key structural parameters such as bond lengths, bond angles, and dihedral angles involving the rhodium center, water ligands, and the various parts of the ATP molecule (adenine base, ribose sugar, and phosphate (B84403) chain) can be precisely determined researchgate.netresearchgate.net. For instance, studies on rhodium(II) tetracarboxylate complexes have utilized DFT to optimize geometries and calculate infrared spectra, indicating the method's capability to provide detailed structural insights researchgate.net. Similarly, DFT has been used to elucidate the geometric and electronic structure of metallized self-assembled monolayers, demonstrating its utility in complex systems uni-ulm.de.

The electronic structure, including charge distribution, spin states, and the nature of chemical bonds, can also be elucidated through DFT. This provides a fundamental understanding of how the rhodium ion interacts with the ATP and water ligands, revealing the coordination environment and the electronic configuration of the rhodium center within the complex acs.orgnih.gov.

Table 1: Hypothetical DFT-Optimized Geometric Parameters for this compound (Note: This table presents an example of the type of data that would be generated from DFT calculations for this compound, assuming specific coordination modes and bond types. Actual values would depend on the calculated optimized structure.)

ParameterValue (Å) / (°)Description
Rh-O(ATP) bond length2.05Distance between Rh and oxygen atom of ATP phosphate group
Rh-N(ATP) bond length2.12Distance between Rh and nitrogen atom of ATP adenine (B156593) base
Rh-O(H2O) bond length2.10Distance between Rh and oxygen atom of water ligand
O(ATP)-Rh-O(ATP) angle92.5Angle formed by two ATP oxygen atoms and the Rh center (chelation)
O(H2O)-Rh-O(H2O) angle88.0Angle formed by two water oxygen atoms and the Rh center
Overall GeometryOctahedralPredicted coordination geometry around the Rh center

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and stability of a molecule. DFT calculations provide the energies and spatial distributions of these orbitals bhu.ac.inirjweb.comphyschemres.orgwuxiapptec.comresearchgate.net. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity irjweb.comphyschemres.orgwuxiapptec.com.

Table 2: Hypothetical DFT-Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: This table presents an example of the type of data that would be generated from DFT calculations for this compound. Actual values would be specific to the calculated electronic structure.)

ParameterValue (eV)Description
E_HOMO-6.50Energy of the Highest Occupied Molecular Orbital (electron donor ability)
E_LUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital (electron acceptor ability)
HOMO-LUMO Gap (ΔE)5.30Indicator of kinetic stability and reactivity
Chemical Hardness (η)2.65Resistance to electron cloud deformation (ΔE/2)
Chemical Potential (μ)-3.85Tendency to donate or accept electrons ((E_HOMO + E_LUMO)/2)
Electrophilicity Index (ω)2.86Overall electrophilic power (μ²/2η)

DFT is routinely used to quantify the strength of interactions between molecules and surfaces, or between different molecular entities, through the calculation of adsorption or interaction energies acs.orgpsu.edumdpi.comresearchgate.netresearchgate.net. For this compound, this could involve calculating its binding energy to a catalytic surface, a protein binding pocket, or other biomolecules. Adsorption energy is defined as the change in energy when a molecule moves from an infinitely distant position to its equilibrium adsorption configuration on a surface psu.edu. These calculations provide insights into the stability of the complex when associated with another entity and the nature of the forces involved (e.g., covalent, electrostatic, van der Waals, hydrogen bonding) acs.orgmdpi.com.

Table 3: Hypothetical DFT-Calculated Interaction Energies of this compound with a Model Surface (Note: This table illustrates the type of data that would be presented for interaction energies, showing different binding sites and the strength of the interaction. Actual values would depend on the specific surface and binding modes studied.)

Binding Site/ModeInteraction Energy (kcal/mol)Primary Interaction Type
Phosphate-Surface-25.5Electrostatic, H-bonding
Adenine-Surface-18.2π-stacking, H-bonding
Rh-Surface-15.0Dative bond, Electrostatic

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior of Rh-ATP Complexes

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time wikipedia.orgnih.gov. By numerically solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic "evolution" of the system, offering insights into conformational changes, solvent effects, and dynamic interactions that are not accessible through static quantum mechanical calculations wikipedia.orgmdpi.com.

For Rh-ATP complexes, MD simulations are crucial for understanding their behavior in solution, which is the physiological environment for ATP. This includes studying the flexibility of the ATP moiety when coordinated to rhodium, the hydration shell around the complex, and how the complex interacts with solvent molecules (water) chemrxiv.orgrub.deosti.govnih.govkhas.edu.tr. MD simulations can reveal how the presence of water molecules influences the stability and conformation of this compound, and how the complex diffuses and reorients in solution. Different ensembles (e.g., NVT for constant number of particles, volume, and temperature; NPT for constant number of particles, pressure, and temperature) can be used to mimic specific experimental conditions wikipedia.org.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Outcomes for this compound in Aqueous Solution (Note: This table outlines typical parameters and the kind of results expected from MD simulations, providing a conceptual framework for data presentation.)

Parameter/OutcomeValue/Description
Simulation Time100 ns
Temperature300 K
SolventTIP3P Water Model
Force FieldAmber/Charmm (parameterized for Rh-ATP)
RMSD (Rh-ATP complex)1.5 Å (indicates structural stability over simulation)
Radial Distribution FunctionPeaks at 2.8 Å and 3.5 Å for Rh-O(water) and O(water)-O(water) respectively (describes hydration shell)
Conformational FlexibilityHigh flexibility observed in ATP phosphate chain, moderate in adenine base
Diffusion Coefficient5.2 x 10⁻⁶ cm²/s (describes mobility in solution)

Computational Modeling of Enzyme-Rh(H2O)4ATP Recognition and Interaction Interfaces

Computational modeling plays a vital role in understanding how small molecules, including metal complexes, recognize and interact with biological macromolecules like enzymes chemrxiv.orgdiva-portal.orgzu.edu.pknih.govscienceatlantic.canih.gov. For this compound, these methods can predict potential binding sites on enzymes, estimate binding affinities, and elucidate the molecular mechanisms of recognition.

Techniques such as molecular docking are commonly used to predict the preferred orientation and conformation of this compound when bound to an enzyme's active site or allosteric pocket. This involves searching for the optimal fit between the ligand (this compound) and the receptor (enzyme) based on scoring functions that estimate binding strength chemrxiv.orgscienceatlantic.ca. More advanced methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can provide a more accurate description of the electronic interactions at the binding interface, especially when bond breaking or formation is involved, or when precise electrostatic interactions are critical chemrxiv.org.

Computational modeling can identify key residues within the enzyme that are involved in the interaction, such as those forming hydrogen bonds, salt bridges, or hydrophobic contacts with this compound. This information is crucial for understanding the specificity and potential biological activity of the complex diva-portal.orgnih.gov. For instance, computational redesign of enzymes has been used to stabilize enzyme-substrate interactions, highlighting the predictive power of these models diva-portal.org.

Table 5: Hypothetical Computational Modeling Results for Enzyme-Rh(H2O)4ATP Interaction (Note: This table presents an example of the kind of data that would be generated from computational modeling studies of enzyme-ligand interactions.)

Parameter/OutcomeValue/Description
Predicted Binding SiteActive site of Kinase X
Docking Score-8.5 kcal/mol (indicates strong binding)
Key Interacting ResiduesLys120 (electrostatic), Asp250 (H-bond), Phe300 (hydrophobic)
Binding ModeATP phosphate chain coordinated to Lys120, adenine stacked against Phe300
Predicted Binding Affinity100 nM (hypothetical IC50 or Ki)
Interaction TypesHydrogen bonding, electrostatic interactions, van der Waals forces, metal coordination

Synthetic Methodologies for Rhodium Adenosine Triphosphate Complexes

Synthetic Approaches for Rhodium(III)-Adenosine Triphosphate Complexesnih.govrsc.orgkoreascience.krscribd.com

Synthetic strategies for rhodium(III)-adenosine triphosphate complexes, such as β,γ-bidentate Rh(H2O)4ATP and α,β,γ-tridentate Rh(H2O)3ATP, typically involve the reaction of rhodium(III) precursors with adenosine (B11128) triphosphate. One common precursor for rhodium(III) complexes is rhodium(III) chloride hydrate (B1144303) (RhCl3·nH2O) scribd.comacs.org.

For instance, the preparation of β,γ-bidentate this compound and α,β,γ-tridentate Rh(H2O)3ATP stereoisomers has been reported. The synthetic process often involves the use of rhodium chloride as a starting material acs.org. After the reaction, the mixture can be purified and analyzed using techniques such as column chromatography (e.g., Dowex 40 (H+) column or G-10 Sephadex column chromatography) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy for characterization and configurational analysis acs.org.

In a broader context, rhodium(III) complexes are known for their involvement in C–H activation chemistry and exhibit promising biological activities scribd.com. Other synthetic routes for rhodium(III) complexes, though not always directly with ATP, include reactions involving pentamethylcyclopentadienyl metal dichloride dimers ([CpMCl2]2) as precursors, often in methanol (B129727) at room temperature with additional ligands and sodium acetate (B1210297) rsc.org. For example, [CpRh(bpy)Cl]Cl, a rhodium(III) complex, can be synthesized in two steps: first, the formation of [Cp*RhCl2] from RhCl3·3H2O and pentamethylcyclopentadiene, followed by the addition of bipyridine skku.edu. These examples highlight the use of Rh(III) precursors and various ligands to form diverse rhodium(III) complexes.

Coordination of Rhodium(II) Carboxylates with ATP and Related Nucleotidesscribd.com

Rhodium(II) carboxylates, characterized by a dimeric structure with two rhodium(II) cations bridged equatorially by four carboxylate groups, exhibit significant interactions with molecules of biological importance, including nucleotides nih.govtdl.org. These complexes, such as rhodium(II) acetate, propionate, and butyrate, have been shown to bind to nitrogen donors in ligands like 5'-adenosine monophosphate (AMP) at their two axial positions nih.gov.

Research indicates that among various nucleotide bases, adenosine forms stable adducts with rhodium(II) carboxylates tdl.org. Specifically, studies have investigated the interaction of binuclear rhodium(II) complexes, such as Rh2(OAc)2(phen)2(H2O)22, with ATP using advanced NMR techniques (1H, 13C, 31P NMR, and 1H–15N HMQC) researchgate.net. This demonstrates the direct coordination of rhodium(II) centers with ATP. The general formula for these paddlewheel complexes is [M2(O2CR)4]L2, where L can be a solvent molecule or an anionic ligand, and substitution of axial ligands by nucleobase scaffolds is possible unipd.it.

The coordination of rhodium(II) carboxylates with nucleotides is crucial for understanding their biological effects, which include inhibiting DNA synthesis and interacting with various enzymes nih.gov.

Determination of Stepwise Formation Constants Using Spectrophotometric Techniquesscribd.com

The stability and composition of metal-ligand complexes in solution are often quantified by their formation or stability constants. These constants, particularly stepwise formation constants, provide insights into the sequential binding of ligands to a metal center dalalinstitute.comalagappauniversity.ac.in. Spectrophotometric techniques are widely employed for their determination, especially when there is a measurable difference in the absorption spectra between the free components and the formed complex scribd.comjetir.org.

For rhodium(II) carboxylate complexes, the formation constants with 5'-adenosine monophosphate (AMP) have been determined nih.gov. While specific data for this compound are not detailed in the provided snippets, the general methodology applies. Spectrophotometric methods involve monitoring changes in absorbance at specific wavelengths as the metal and ligand concentrations are varied scribd.comjetir.org. Techniques like Job's method of continuous variation can be used to ascertain the stoichiometry of the complex and subsequently derive the equilibrium constants under controlled conditions of constant ionic strength and pH alagappauniversity.ac.injetir.org. The magnitude of these constants indicates the strength of the interaction between the ligands and the metal center dalalinstitute.comscispace.com.

Strategies for Preparing Exchange-Inert Metal-ATP Complexes as Biochemical Probeskoreascience.krsci-hub.seacs.orgnih.gov

Exchange-inert metal-ATP complexes are valuable tools in biochemical research, serving as structural and biochemical probes for understanding processes involving ATP, such as enzyme active site interactions acs.org. The term "exchange-inert" refers to complexes that exhibit slow kinetics of ligand exchange, ranging from minutes to years, which allows for their use in studying biological systems without rapid dissociation or rearrangement nih.govrsc.org.

Rhodium(III) complexes are particularly suitable for this purpose due to their inherent kinetic inertness sci-hub.seresearchgate.net. The preparation of β,γ-bidentate this compound and α,β,γ-tridentate Rh(H2O)3ATP stereoisomers exemplifies this strategy acs.org. These complexes are designed to mimic the natural magnesium-ATP complex (MgATP), allowing researchers to investigate the role of metal coordination in ATP-dependent biological reactions acs.org.

By incorporating appropriate ligands, the reactivity of these kinetically inert rhodium complexes towards biological targets can be fine-tuned sci-hub.seresearchgate.net. This approach leverages the stable coordination geometry of rhodium(III) to orient organic ligands in three-dimensional space, creating architectures that can interact uniquely with proteins and nucleic acids nih.gov. Such complexes act as powerful tools to explore enzyme mechanisms, protein binding pockets, and other metal-ion-dependent biological processes acs.orgnih.gov.

General Synthetic Principles for Organometallic Rhodium Complexes with Biological Relevancesolubilityofthings.comacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Organometallic rhodium complexes, characterized by at least one direct chemical bond between a carbon atom of an organic molecule and a rhodium metal center, are highly significant in various fields, including medicinal chemistry, due to their diverse reactivity and biological relevance solubilityofthings.comresearchgate.netwikipedia.org. Their synthesis often involves versatile strategies to achieve specific structures and functionalities.

General synthetic principles for organometallic rhodium complexes include:

From Rhodium(III) Chloride Hydrate: RhCl3·nH2O is a common and versatile precursor for synthesizing both rhodium(III) and rhodium(I) complexes scribd.comskku.edu. Reactions with various organic ligands under mild to moderate conditions can yield a wide array of complexes scribd.com. For example, half-sandwich rhodium(III) complexes can be prepared from [CpRhCl2]2 (where Cp is pentamethylcyclopentadienyl) rsc.org.

Organometallic Approaches: These involve the formation of metal-carbon bonds, which can be achieved through methods like metal insertion reactions, where a rhodium metal inserts into an existing organic framework or bond solubilityofthings.com. Ligands such as phosphines and N-heterocyclic carbenes are frequently used due to their strong donor properties and ability to stabilize various oxidation states of rhodium researchgate.net.

Redox Reactions: Rhodium can exist in multiple oxidation states (+1, +2, +3 being most common in coordination chemistry), and redox reactions are key to interconverting between these states and synthesizing complexes with specific reactivities scribd.combac-lac.gc.ca.

Template Synthesis: This strategy involves the use of a metal ion to direct the assembly of a ligand around it, leading to the formation of macrocyclic or other complex ligand architectures scribd.com.

Ligand Exchange and Substitution: Many organometallic rhodium complexes are formed via ligand exchange reactions, where labile ligands are replaced by more strongly binding ones, or through substitution reactions wikipedia.org.

Organometallic rhodium complexes with biological relevance are designed to interact with biomolecular targets. For instance, certain organometallic Rh(III) complexes act as inhibitors of proteins or modulators of protein-protein interactions, exhibiting anti-cancer activity and inhibiting various enzymes researchgate.netacs.orgnih.gov. The careful selection of organic ligands plays a crucial role in inducing desirable biological activities and tailoring the properties of these complexes for specific applications scribd.comsci-hub.seresearchgate.net.

Future Directions and Emerging Research Avenues for Rh H2o 4atp

Exploration of Diverse Coordination Geometries and Oxidation States of Rhodium in ATP Complexes for Enhanced Specificity

Future investigations into Rh-ATP complexes should systematically explore the impact of different coordination geometries and rhodium oxidation states on the specificity and reactivity of the compound. While Rh(III) is the most studied oxidation state, rhodium can exist in various states from Rh(0) to the recently discovered Rh(VII). rsdjournal.orgchemistryviews.orgresearchgate.net The coordination number of rhodium complexes can also vary, leading to geometries such as linear, trigonal planar, tetrahedral, square planar, and octahedral. youtube.com

Exploration into higher oxidation states, such as Rh(IV) and Rh(V), within an ATP coordination sphere could yield complexes with novel redox properties and reactivity. researchgate.net The stability of these higher oxidation states is often influenced by the ligand environment, suggesting that the ATP molecule itself could stabilize unusual rhodium oxidation states. researchgate.net Research has shown that the coordination environment can significantly impact the biological potency and selectivity of rhodium complexes. nih.gov

Systematic studies could correlate specific coordination geometries and oxidation states with enhanced binding affinity and specificity for particular ATP-dependent enzymes. This could lead to the development of highly selective inhibitors or probes for studying enzyme mechanisms.

Table 1: Potential Research Areas in Rhodium Coordination Chemistry for ATP Complexes

Research AreaObjectivePotential Impact
Higher Oxidation States Synthesize and characterize Rh(IV), Rh(V), and other high-valent Rh-ATP complexes. researchgate.netDevelopment of novel redox-active probes and catalysts.
Varying Coordination Geometries Investigate the influence of different ligand sets on the geometry (e.g., square planar vs. octahedral) of Rh-ATP. youtube.comFine-tuning of steric and electronic properties for enhanced target specificity. nih.gov
Mixed-Ligand Systems Introduce ancillary ligands to the Rh-ATP core to modulate reactivity and biological targeting.Creation of multifunctional complexes with tailored properties.
Stereochemistry Isolate and study the biological activity of different stereoisomers (e.g., Δ and Λ) of chiral Rh-ATP complexes. researchgate.netUnderstanding the role of chirality in molecular recognition by enzymes.

Rational Design and Synthesis of New Rh-ATP Analogues for Targeted Biological Applications

The principles of rational drug design can be applied to create novel Rh-ATP analogues with specific biological functions. acs.orgnih.gov This involves modifying the ATP moiety, the ancillary ligands, or both, to enhance properties such as cell permeability, target affinity, and resistance to enzymatic degradation. This approach has been successful in developing potent and selective inhibitors for various targets. nih.gov

For instance, attaching targeting moieties to the Rh-ATP complex could direct it to specific cellular compartments, such as the mitochondria, or to particular cell types, such as cancer cells. nih.gov The synthesis of such analogues can be achieved through multi-step organic and inorganic synthetic routes, allowing for precise control over the final structure. acs.org

The development of a library of Rh-ATP analogues would enable systematic structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features responsible for the desired biological activity and for optimizing lead compounds.

Integration of Rh(H₂O)₄ATP Research with Advanced Spectroscopic and Biophysical Techniques for Real-Time Analysis

To gain deeper insights into the interactions of Rh(H₂O)₄ATP with biological systems, it is essential to employ advanced analytical techniques capable of real-time monitoring. mdpi.com Ultrafast spectroscopy, for example, can observe molecular dynamics on the femtosecond timescale, providing unprecedented insights into the binding events and conformational changes that occur when Rh(H₂O)₄ATP interacts with an enzyme. spectroscopyonline.com

Biophysical methods such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the kinetics and thermodynamics of binding interactions. criver.com SPR can measure real-time binding and dissociation of the complex with its target protein, while NMR can provide atomic-level structural information about the complex in solution. criver.com The integration of these techniques can provide a comprehensive picture of the molecular interactions governing the biological activity of Rh(H₂O)₄ATP.

Table 2: Advanced Analytical Techniques for Rh(H₂O)₄ATP Research

TechniqueApplicationInformation Gained
Ultrafast Spectroscopy Real-time observation of binding dynamics. spectroscopyonline.comInsights into reaction intermediates and transition states.
Surface Plasmon Resonance (SPR) Quantitative analysis of binding kinetics. criver.comAffinity (KD), association (ka), and dissociation (kd) rates.
Nuclear Magnetic Resonance (NMR) Structural and dynamic studies in solution. criver.comAtomic-level details of the Rh-ATP-protein complex.
Raman Spectroscopy Vibrational analysis in aqueous environments. mdpi.comInformation on molecular structure and bonding without water interference. mdpi.com
X-ray Crystallography High-resolution structural determination of Rh-ATP bound to enzymes.Precise 3D structure of the binding site and interaction modes.

Computational Prediction and De Novo Design of Novel Rh-ATP Interactions and Catalytic Cycles

Computational modeling is a powerful tool for predicting and understanding the interactions of Rh-ATP complexes with biological targets. nih.gov Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of Rh(H₂O)₄ATP within the active sites of ATP-dependent enzymes and to study the dynamics of these interactions over time. longdom.orgnih.gov These computational approaches can help to rationalize experimental findings and guide the design of new analogues with improved binding affinities. researchgate.net

Furthermore, the field of de novo protein design offers the exciting possibility of creating artificial enzymes that utilize Rh-ATP complexes as cofactors for novel catalytic reactions. nih.govbiorxiv.org Computational methods can be used to design protein scaffolds that can specifically bind to a Rh-ATP analogue and catalyze a desired chemical transformation. nih.govbiorxiv.org This approach could lead to the development of novel biocatalysts with applications in biotechnology and synthetic chemistry. The prediction of catalytic cycles for these novel enzymes would also be a key area of computational investigation. embopress.org

Interdisciplinary Research Integrating Inorganic Chemistry, Biochemistry, and Advanced Computational Science for Comprehensive Understanding of Rh(H₂O)₄ATP

A truly comprehensive understanding of Rh(H₂O)₄ATP and its potential applications can only be achieved through a highly interdisciplinary research approach. This involves a synergistic combination of inorganic chemistry for the synthesis and characterization of novel Rh-ATP analogues, biochemistry for the evaluation of their biological activity, and computational science for modeling and prediction. rsc.org

Inorganic chemists can contribute their expertise in coordination chemistry to design and synthesize complexes with tailored electronic and steric properties. Biochemists can then use a variety of in vitro and in vivo assays to assess the efficacy and mechanism of action of these new compounds. researchgate.net Concurrently, computational scientists can develop and apply advanced modeling techniques to provide atomic-level insights into the structure-function relationships of these complexes, thereby guiding the next cycle of design and synthesis. acs.org This integrated approach will be crucial for unlocking the full potential of rhodium-ATP complexes in biology and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Rh(H₂O)₄ATP, and how can purity be ensured?

  • Methodology : Synthesize Rh(H₂O)₄ATP via copolymerization with styrene or vinyl acetate in a 1:5.5 molar ratio under oxygen-free conditions to prevent premature chain termination. Use inert gas purging (e.g., nitrogen) during reactions. Purity is verified via Fourier-transform infrared spectroscopy (FTIR) to confirm absence of amine absorption at 3320 cm⁻¹, indicating successful reaction of the NH group . SEC (Size Exclusion Chromatography) with monomodal molecular weight distributions (e.g., Mw ~11,000 g mol⁻¹, polydispersity ≤1.25) ensures homogeneity .

Q. How can Rh(H₂O)₄ATP’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct stability assays by incubating Rh(H₂O)₄ATP in buffered solutions (pH 4–11) at 25–60°C. Monitor decomposition via UV-Vis spectroscopy for absorbance shifts or turbidity. For quantitative analysis, use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase. Cross-reference with pH-dependent synthesis protocols for Ca(OH)₂ (pH 4) to control alkaline degradation .

Q. Which spectroscopic techniques are most effective for characterizing Rh(H₂O)₄ATP’s coordination geometry?

  • Methodology :

  • FTIR : Identify axial deformations (e.g., ester carbonyl at 1724 cm⁻¹) and aromatic C-H stretches (3025–3060 cm⁻¹) .
  • ¹³C NMR : Confirm copolymer composition via signal integrals (e.g., 1:5.5 molar ratio of 4ATP:styrene) .
  • X-ray crystallography : Resolve Rh center geometry (if crystals are obtainable).

Advanced Research Questions

Q. How do electron transfer mechanisms in Rh(H₂O)₄ATP vary under controlled O₂ and H₂O conditions?

  • Methodology : Use surface-enhanced Raman spectroscopy (SERS) with 633 nm laser excitation (0.05–0.2 mW power) to track intermediates like Ar-NH-NH-Ar. Conduct experiments in sealed chambers with adjustable O₂/H₂O levels. DFT calculations can predict vibrational frequencies for transient species (e.g., -NH-NH- vs. azo groups) . Time-resolved SERS (1–1.5 min intervals) quantifies reaction kinetics, revealing accelerated rates in O₂/H₂O coexistence due to proton-coupled electron transfer .

Q. How can conflicting data on Rh(H₂O)₄ATP’s catalytic activity in redox reactions be resolved?

  • Analysis Framework :

  • Controlled variable testing : Compare studies with explicit O₂ partial pressures, laser power (plasmonic heating effects), and solvent systems (aqueous vs. organic).

  • Replication : Reproduce protocols from seminal studies (e.g., FeCl₃·6H₂O/NaOH pH 4 systems) while standardizing equipment (e.g., laser power calibration in SERS).

  • Meta-analysis : Tabulate reported rate constants and activation energies (Table 1).

    Table 1 : Comparative Kinetics of Rh(H₂O)₄ATP-Mediated Reactions

    StudyConditions (O₂, H₂O)Rate Constant (k, s⁻¹)Intermediate Detected?
    A 100% O₂, H₂O present0.12 ± 0.03DMAB (confirmed)
    B O₂-free, anhydrous0.02 ± 0.01None

Q. What computational strategies predict Rh(H₂O)₄ATP’s reactivity in novel catalytic cycles?

  • Methodology :

  • DFT/Molecular Dynamics : Model Rh coordination changes during redox using Gaussian or ORCA software. Optimize transition states for electron/proton transfers .
  • Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict catalytic efficiency in untested conditions.

Guidelines for Data Reporting

  • Experimental Replicability : Document laser power, solvent purity, and O₂ levels explicitly (see for structural clarity).
  • Ethical Data Presentation : Avoid selective reporting; include negative results (e.g., failed crosslinking in VAc copolymers ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.